molecular formula C10H10Cl2N2 B13678191 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B13678191
M. Wt: 229.10 g/mol
InChI Key: NKGAXOXOGREZEE-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 3,5-dichlorophenyl group and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The initial step involves the condensation of 3,5-dichlorobenzaldehyde with methylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the imidazole ring.

    Reduction: The final step involves the reduction of the imidazole ring to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole or phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: It may interfere with cellular pathways such as signal transduction and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-4,5-dihydro-1H-imidazole
  • 2-(3,5-Dichlorophenyl)-5-methyl-1H-imidazole
  • 2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole

Uniqueness

2-(3,5-Dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10Cl2N2/c1-6-5-13-10(14-6)7-2-8(11)4-9(12)3-7/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

NKGAXOXOGREZEE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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